molecular formula C29H31NO5 B13975588 (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid

Katalognummer: B13975588
Molekulargewicht: 473.6 g/mol
InChI-Schlüssel: UAMCAYWPMQSLKY-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a tert-butoxy-substituted benzyl group on the β-carbon of a propanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection, while the tert-butoxybenzyl moiety provides steric bulk and acid-labile protection for hydroxyl or amine functionalities in target molecules. Its stereochemistry (R-configuration) is critical for applications requiring chiral specificity, such as in asymmetric synthesis or bioactive peptide design .

Eigenschaften

Molekularformel

C29H31NO5

Molekulargewicht

473.6 g/mol

IUPAC-Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(27(31)32)17-30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m1/s1

InChI-Schlüssel

UAMCAYWPMQSLKY-HXUWFJFHSA-N

Isomerische SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Kanonische SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

Stepwise Synthetic Procedures

Based on the literature and experimental procedures from related compounds and analogues, the following steps are typical:

Step 1: Preparation of the Chiral Amino Acid Intermediate
  • The chiral amino acid backbone bearing the 4-(tert-butoxy)benzyl side chain is synthesized or procured. This step may involve asymmetric synthesis or resolution methods to ensure the (R)-configuration.
  • Protection of the carboxylic acid as a methyl ester or similar ester is common to facilitate subsequent reactions.
Step 2: Introduction of the Fmoc Protecting Group
  • The amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically in an organic solvent such as dichloromethane or dimethylformamide (DMF).
  • Base such as triethylamine or sodium bicarbonate is used to neutralize the HCl generated.
  • Reaction conditions are generally mild, at room temperature, to avoid racemization.
Step 3: Deprotection and Finalization
  • If the carboxyl group was protected as an ester, it is hydrolyzed under acidic or basic conditions to yield the free acid.
  • Purification is performed by crystallization or chromatography.

Representative Experimental Procedures

From the supporting information of related Fmoc-protected amino acids and derivatives:

  • Fmoc Protection Procedure:
    Dissolve the amino acid methyl ester hydrochloride in dry dichloromethane. Add triethylamine and cool the mixture to 0°C. Slowly add Fmoc-Cl solution dropwise. Stir at room temperature for 2-4 hours. Upon completion, wash the organic layer with water, dilute acid, and brine, dry over magnesium sulfate, filter, and evaporate solvent. Purify by flash chromatography.

  • Alkylation for tert-Butoxybenzyl Side Chain:
    If the tert-butoxy group is introduced post-amino acid synthesis, alkylation can be performed using tert-butyl bromide or tert-butyl chloride in the presence of a base such as cesium carbonate in dry DMF at room temperature for 24 hours.

  • Hydrolysis of Ester to Acid:
    Treat the methyl ester with aqueous lithium hydroxide or sodium hydroxide in a mixture of THF/water at room temperature until complete hydrolysis is achieved. Acidify the reaction mixture to precipitate the free acid.

Data Table: Summary of Preparation Steps

Step No. Process Reagents/Conditions Outcome Notes
1 Synthesis/Procurement of (R)-2-amino-3-(4-(tert-butoxy)benzyl)propanoic acid methyl ester Asymmetric synthesis or commercial source Chiral amino acid ester Ensures (R)-configuration
2 Fmoc protection of amino group Fmoc-Cl, triethylamine, DCM, 0°C to RT Fmoc-protected amino acid ester Mild conditions to avoid racemization
3 Hydrolysis of methyl ester LiOH or NaOH in THF/water, RT Free acid (target compound) Acidify to isolate final acid
4 Purification Flash chromatography or crystallization Pure (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid Confirm purity by NMR, MS

Analyse Chemischer Reaktionen

Types of Reactions

®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: Dicyclohexylcarbodiimide, N-hydroxysuccinimide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid is used as a building block for the synthesis of complex peptides and proteins. Its Fmoc group allows for selective protection and deprotection of amino groups during peptide synthesis.

Biology

In biological research, this compound is utilized in the study of protein-protein interactions and enzyme mechanisms. Its unique structure allows for the incorporation into peptide chains, facilitating the investigation of biological processes.

Medicine

In medicine, ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid is explored for its potential therapeutic applications, including the development of peptide-based drugs and diagnostic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.

Wirkmechanismus

The mechanism of action of ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions to occur. The tert-butoxybenzyl moiety provides steric hindrance, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name Key Substituent/Modification Molecular Weight Key Properties/Applications Reference
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid 4-(tert-Butoxy)benzyl group on β-carbon ~473.56* Acid-labile protection; used in SPPS for steric shielding
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid 4-(tert-Butoxy)phenyl group (direct attachment) 473.56 Reduced steric hindrance compared to benzyl; altered solubility in polar solvents
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid 4-Hydroxyphenyl group 425.46 Polar hydroxyl group enhances hydrogen bonding; used in pH-sensitive conjugates
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid tert-Butyldisulfanyl (-S-S-tBu) group 431.58 Disulfide bond enables redox-responsive applications (e.g., drug delivery systems)
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid N-Methylation on the amino group 473.56 Increased steric hindrance; reduced nucleophilicity for coupling reactions

*Estimated based on analogous structures in .

Key Research Findings

  • Steric and Solubility Effects : The tert-butoxybenzyl group in the target compound enhances lipophilicity compared to the hydroxylated analog (), making it more suitable for membrane-permeable peptide constructs. However, its solubility in aqueous buffers is lower than derivatives with polar groups (e.g., -OH or -SH) .
  • Synthetic Utility : Compounds with tert-butoxy groups (e.g., ) are deprotected under strong acidic conditions (e.g., trifluoroacetic acid), whereas disulfide-containing analogs () require reductive cleavage (e.g., dithiothreitol) .
  • Biological Activity: Analogs with cyclohexylmethyl amino groups () exhibit antiviral activity against HIV-1, highlighting the role of hydrophobic substituents in target engagement. The target compound’s benzyl group may similarly enhance interactions with hydrophobic protein pockets .

Physicochemical Data Comparison

Property Target Compound 4-Hydroxyphenyl Analog Disulfide Analog
LogP (Predicted) ~4.2 (highly lipophilic) ~2.8 ~3.5
Aqueous Solubility Poor (<0.1 mg/mL) Moderate (~1 mg/mL) Poor (<0.5 mg/mL)
Deprotection Method TFA/CH2Cl2 (acid-labile) Mild base (pH >10) Reductive cleavage (e.g., TCEP)

Biologische Aktivität

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid, commonly referred to as a fluorene derivative, is a compound of significant interest due to its potential biological activities. The fluorene nucleus is known for its diverse pharmacological properties, making derivatives of this structure valuable in medicinal chemistry.

Chemical Structure

The compound features a fluorene moiety, which contributes to its biological activity. The presence of the methoxycarbonyl and tert-butoxy groups enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Biological Activity Overview

Research has indicated that fluorene derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid have been explored in various studies.

Antimicrobial Activity

Fluorene derivatives have shown promising antimicrobial properties. A study highlighted the synthesis of new O-aryl-carbamoyl-oxymino-fluorene derivatives, demonstrating significant activity against various bacterial and fungal strains. The substituents on the aryl moiety were found to influence both the spectrum and intensity of the inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Fluorene Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
TiloroneBacillus anthracis100 µg/mL
BenfluronStaphylococcus aureus50 µg/mL
FluodipineEscherichia coli75 µg/mL

Anticancer Properties

The anticancer potential of fluorene derivatives has been explored through various mechanisms. Compounds derived from the fluorene structure have been shown to inhibit type I topoisomerase, which is crucial for DNA replication in cancer cells. The introduction of specific side chains has been linked to enhanced antiproliferative activity .

Case Study: Antiproliferative Activity

A recent study synthesized a series of 2,7-diamidofluorenones and evaluated their effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer types, suggesting their potential as lead compounds for further development .

The biological activity of (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid can be attributed to its ability to interact with specific biological targets. For instance, its structural components may facilitate binding to enzymes involved in metabolic pathways or cellular signaling mechanisms.

Research Findings

  • Inhibition Studies : Compounds similar to (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid were tested for inhibition against Mycobacterium tuberculosis H37Rv strain, revealing potent activity against the enoyl acyl carrier protein reductase (InhA), a key enzyme in mycobacterial fatty acid biosynthesis .
  • Structural Modifications : Variations in side chain length and functional groups have been shown to significantly affect the biological activity of fluorene derivatives, with optimal configurations leading to enhanced potency against microbial and cancerous cells .

Q & A

Basic: How is the Fmoc group utilized in peptide synthesis with this compound, and what are optimal deprotection conditions?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). Optimal deprotection involves treating the compound with 20–30% piperidine in dimethylformamide (DMF) for 5–15 minutes , which cleaves the base-labile Fmoc group while preserving acid-sensitive groups like the tert-butoxybenzyl moiety. Post-deprotection, thorough washing with DMF ensures residual piperidine removal .

Advanced: What synthesis strategies improve yield given steric hindrance from the tert-butoxybenzyl group?

Steric hindrance from the bulky tert-butoxybenzyl group can reduce coupling efficiency. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes at 50–80°C) and improves yields by ~20% compared to conventional heating .
  • Coupling agents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) to enhance activation of carboxylic acid intermediates .
  • Solvent optimization : Anhydrous dichloromethane (DCM) or DMF improves solubility of hindered intermediates .

Basic: What safety protocols are critical given its acute toxicity classification?

The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Key protocols include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for handling powders to avoid inhalation.
  • Emergency response : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: How to resolve NMR discrepancies arising from diastereomer formation?

Diastereomers due to chiral centers may complicate 1^1H/13^13C NMR interpretation. Methodological solutions:

  • 2D NMR (COSY, NOESY) : Identifies through-space correlations to confirm stereochemistry.
  • Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.
  • X-ray crystallography : Provides definitive stereochemical assignment for crystalline derivatives .

Basic: Effective purification techniques post-synthesis?

  • Reverse-phase flash chromatography : C18 silica with gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities.
  • Preparative HPLC : Conditions: Waters XBridge C18 column , 5–95% acetonitrile over 30 minutes, 10 mL/min flow rate.
  • Recrystallization : Ethyl acetate/hexane (1:3) yields >95% purity .

Advanced: How does phenyl ring substitution influence biological activity in analogs?

Structural analogs with varying substitutions exhibit distinct bioactivities:

Compound (Example)Substitution PatternBiological Relevance
3,5-Difluorophenyl derivativeElectron-withdrawing FEnhanced enzyme inhibition
2,4,5-Trifluorophenyl analogIncreased lipophilicityImproved blood-brain barrier penetration
Benzyl group substitutionHydrophobic interactionsStabilizes peptide-receptor binding

Basic: Optimal storage conditions for long-term stability?

  • Temperature : Store at -20°C under inert gas (argon/nitrogen).
  • Moisture control : Use desiccants (silica gel) in sealed containers.
  • Light sensitivity : Amber vials prevent photodegradation of the Fmoc group .

Advanced: Impact of the tert-butoxy group on solubility/reactivity in SPPS?

  • Solubility : The tert-butoxy group increases hydrophobicity, requiring polar aprotic solvents (DMF, NMP) for dissolution.
  • Reactivity : Stable under basic conditions (e.g., piperidine) but cleaved with TFA (trifluoroacetic acid) during final resin cleavage .

Basic: Analytical methods for enantiomeric purity confirmation?

  • Chiral HPLC : Daicel Chiralcel OD-H column , isocratic elution (hexane:ethanol 85:15), UV detection at 254 nm.
  • Polarimetry : Compare specific rotation ([α]D_D) with literature values.
  • Circular Dichroism (CD) : Detects conformational differences in chiral environments .

Advanced: In silico prediction of biological target interactions?

  • Molecular docking (AutoDock Vina) : Simulate binding to protease active sites (e.g., HIV-1 protease) using the tert-butoxybenzyl group for hydrophobic pocket interactions.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Validate with experimental IC50_{50} data from enzyme assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.